3-(3-(Benzyloxy)PH)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-(Benzyloxy)PH)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a dimethoxybenzylidene moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)PH)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(Benzyloxy)benzaldehyde: This intermediate is synthesized by reacting benzyl alcohol with benzaldehyde in the presence of an acid catalyst.
Formation of 3-(3-(Benzyloxy)phenyl)hydrazine: The intermediate 3-(Benzyloxy)benzaldehyde is then reacted with hydrazine hydrate to form 3-(3-(Benzyloxy)phenyl)hydrazine.
Condensation with 3,4-dimethoxybenzaldehyde: The final step involves the condensation of 3-(3-(Benzyloxy)phenyl)hydrazine with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance reaction efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)PH)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
3-(3-(Benzyloxy)PH)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)PH)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione: Shares structural similarities but contains a thiazolidine ring instead of a pyrazole ring.
3,4-Dimethoxybenzyl chloride: Contains the dimethoxybenzylidene moiety but lacks the pyrazole and carbohydrazide groups.
Uniqueness
3-(3-(Benzyloxy)PH)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and carbohydrazide moiety differentiate it from other similar compounds, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C26H24N4O4 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24N4O4/c1-32-24-12-11-19(13-25(24)33-2)16-27-30-26(31)23-15-22(28-29-23)20-9-6-10-21(14-20)34-17-18-7-4-3-5-8-18/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+ |
InChI Key |
PMDISASAJQBFSR-JVWAILMASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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